Levofloxacin mesylate

概要

説明

Levofloxacin mesylate is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is the mesylate salt form of levofloxacin, which is the S-(-) enantiomer of ofloxacin. This compound is known for its broad-spectrum antibacterial activity, making it effective against both gram-positive and gram-negative bacteria .

準備方法

Synthetic Routes and Reaction Conditions

Levofloxacin mesylate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, levofloxacin, which involves the cyclization of a quinolone derivative. The final step involves the reaction of levofloxacin with methanesulfonic acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the purity and stability of the final product .

化学反応の分析

Types of Reactions

Levofloxacin mesylate undergoes various chemical reactions, including:

Oxidation: Levofloxacin can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the quinolone ring structure.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinolone ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include various derivatives of levofloxacin, which can have different pharmacological properties and applications .

科学的研究の応用

Clinical Applications

Levofloxacin mesylate is indicated for a wide range of infections, including:

- Respiratory Tract Infections : Effective against pneumonia (both community-acquired and nosocomial), acute bacterial sinusitis, and chronic bronchitis exacerbations.

- Urinary Tract Infections (UTIs) : Used for both complicated and uncomplicated UTIs, including acute pyelonephritis.

- Skin and Skin Structure Infections : Treats various skin infections caused by susceptible bacteria.

- Prostatitis : Chronic bacterial prostatitis can be effectively managed with levofloxacin.

- Anthrax and Plague : It is used as a post-exposure prophylaxis for inhalational anthrax and treatment for plague .

Table of Indications

| Condition | Specific Use Case | Evidence Level |

|---|---|---|

| Pneumonia | Community-acquired, nosocomial | High |

| Urinary Tract Infections | Complicated, uncomplicated | High |

| Skin Infections | Complicated skin structure infections | Moderate |

| Chronic Bacterial Prostatitis | Effective management | High |

| Anthrax | Post-exposure prophylaxis | High |

| Plague | Treatment | Moderate |

Case Studies

-

Multidrug-Resistant Tuberculosis (MDR-TB) :

A recent study demonstrated that levofloxacin significantly reduced the risk of MDR-TB by 45% in treated adults and adolescents. This highlights its potential as a second-line agent in tuberculosis treatment regimens . -

Inhalational Anthrax :

Levofloxacin has been suggested as an alternative to ciprofloxacin for inhalational anthrax treatment when logistical issues arise. Its efficacy in this context has been supported by guidelines from health authorities . -

Chronic Bacterial Prostatitis :

A clinical trial showed that levofloxacin was effective in treating chronic bacterial prostatitis, with patients reporting significant symptom relief and improvement in quality of life measures .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 99%) and extensive tissue penetration. It reaches therapeutic concentrations in various body fluids, including urine and prostatic tissue, making it suitable for treating urinary and prostate infections .

Safety Profile

While generally well-tolerated, levofloxacin can cause side effects such as gastrointestinal disturbances, central nervous system effects (e.g., dizziness), and potential tendon damage. Caution is advised in patients with a history of tendon disorders or those concurrently using corticosteroids .

作用機序

Levofloxacin mesylate exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

類似化合物との比較

Similar Compounds

- Moxifloxacin

- Gatifloxacin

- Gemifloxacin

- Ciprofloxacin

Comparison

Levofloxacin mesylate is unique among fluoroquinolones due to its high potency and broad-spectrum activity. It has a higher affinity for bacterial DNA gyrase and topoisomerase IV compared to other fluoroquinolones, making it more effective against resistant bacterial strains. Additionally, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and tissue penetration .

This compound stands out for its efficacy in treating a wide range of infections, making it a valuable antibiotic in both clinical and research settings.

生物活性

Levofloxacin mesylate is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. It is primarily used to treat infections caused by various gram-positive and gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in different models, and safety profile based on diverse research findings.

Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in cell death. The compound is effective against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

1. In Vitro Studies

Levofloxacin has demonstrated significant antibacterial activity in various in vitro studies. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for common pathogens are as follows:

| Pathogen | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 0.12 | 0.25 |

| Escherichia coli | 0.5 | 1 |

| Pseudomonas aeruginosa | 2 | 4 |

These values indicate that levofloxacin is generally more potent than traditional antibiotics like vancomycin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Animal Models

In a guinea pig model, levofloxacin was administered intraperitoneally at a dose of 50 mg/kg three hours before a bacterial challenge with MRSA. It was found to be more effective than vancomycin in preventing infections in tissue cages infected with high inocula of MRSA .

In another study involving rats with chronic tissue cage infections, levofloxacin treatment resulted in significant reductions in bacterial counts compared to control groups, demonstrating its efficacy in treating established infections .

Case Studies and Clinical Findings

A retrospective study evaluated the use of levofloxacin in pediatric patients with serious infections caused by multidrug-resistant bacteria. The study reported an etiological conversion rate of 44.44% for Stenotrophomonas maltophilia, indicating its potential effectiveness against challenging pathogens despite not being the first-line treatment recommended by clinical guidelines .

Safety Profile and Toxicity

This compound has been associated with a favorable safety profile; however, some studies have indicated potential hepatotoxicity when compared to other fluoroquinolones like trovafloxacin. In liver models treated with levofloxacin, no significant alterations in cellular integrity or markers of liver injury were observed, contrasting sharply with the effects seen with trovafloxacin .

The following table summarizes key safety findings from relevant studies:

| Study Focus | Levofloxacin Effects | Trovafloxacin Effects |

|---|---|---|

| Liver toxicity | No significant changes in cell viability | Significant increase in LDH and ALT levels |

| Cytokine profile | Slight increase in TNF-α at high doses | Marked alterations observed |

特性

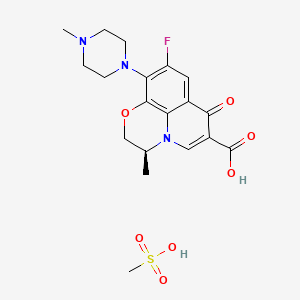

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPLOATUDIRNAS-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673048 | |

| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226578-51-4 | |

| Record name | Levofloxacin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226578514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV1WR4G2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。